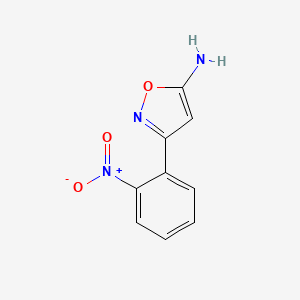

3-(2-Nitrophenyl)isoxazol-5-amine

Descripción general

Descripción

3-(2-Nitrophenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then converted to the nitrile oxide. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to form the isoxazole ring .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. recent trends focus on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Nitrophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Cycloaddition: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Cycloaddition: Nitrile oxides and dipolarophiles.

Major Products:

Reduction: 3-(2-Aminophenyl)isoxazol-5-amine.

Substitution: Various substituted isoxazole derivatives.

Cycloaddition: Isoxazole derivatives with different substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Nitrophenyl)isoxazol-5-amine has shown promise in several therapeutic areas:

- Anticancer Activity : Isoxazole derivatives, including this compound, have been investigated for their potential to inhibit cancer cell proliferation. Studies indicate that compounds with similar structures can act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as NF-κB and TNFα production .

- Immunosuppressive Properties : Research has demonstrated that isoxazole derivatives can suppress immune responses. For instance, derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce cytokine production in vitro, suggesting potential applications in autoimmune diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

- Reductive Heterocyclization : This method involves the conversion of substituted isoxazoles into quinoline derivatives using reducing agents like zinc or iron in acetic acid. This approach not only provides access to new compounds but also highlights the versatility of isoxazole-based chemistry .

- Diversity-Oriented Synthesis : The compound can be synthesized via (3 + 2) cycloaddition reactions involving nitrile oxides and alkynes, allowing for the generation of a library of functionalized isoxazoles that can be screened for biological activity .

Anticancer Studies

A notable study evaluated the anticancer properties of various isoxazole derivatives, including this compound. The results indicated significant inhibition of cell growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Apoptosis induction |

| Other Isoxazole Derivatives | HeLa (Cervical) | 10 | Cell cycle arrest |

Immunosuppressive Effects

In another study focusing on immunosuppressive effects, this compound demonstrated the ability to inhibit TNFα production in human blood cultures at low concentrations, indicating its potential utility in treating inflammatory conditions .

| Compound | TNFα Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 40% | 6.25 |

| Reference Compound (Teriflunomide) | 60% | 10 |

Mecanismo De Acción

The biological activity of 3-(2-Nitrophenyl)isoxazol-5-amine is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

- 2-(3’-Pyridyl)-5-phenyloxazole

- 2,5-Diphenyloxazole

- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one

Comparison: 3-(2-Nitrophenyl)isoxazol-5-amine is unique due to the presence of both the nitro group and the isoxazole ring, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

3-(2-Nitrophenyl)isoxazol-5-amine is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influenced by the presence of the nitro group and the isoxazole ring structure.

The biological activity of this compound is largely due to its capacity for bioreduction, which can convert the nitro group into reactive intermediates. These intermediates can interact with various cellular components, leading to a range of biological effects. Additionally, the isoxazole ring can modulate the activity of enzymes and receptors, contributing to its therapeutic potential.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral activities. For instance, derivatives of this compound have shown effectiveness against specific bacterial strains and viruses in vitro. The mechanisms underlying these activities often involve disruption of microbial cell functions or inhibition of viral replication processes.

Anticancer Activity

In studies assessing anticancer properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. The compound's action may involve induction of apoptosis, as evidenced by increased expression of pro-apoptotic markers such as caspases in treated cells .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

-

Immunosuppressive Properties : A study highlighted that derivatives of isoxazole compounds inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The most active compounds demonstrated strong antiproliferative effects without significant toxicity on normal cells .

Compound Activity Level Notes MM3 Strong Inhibited TNFα production in human blood cultures MM8 Weak Absent suppressive activity in proliferation tests MM9 Moderate Moderately suppressive in proliferation tests - Antiproliferative Effects : In vitro assays showed that this compound could inhibit cell growth in various cancer models. The mechanism involved apoptosis induction through caspase activation and modulation of signaling pathways related to cell survival .

- Antimalarial Activity : The compound exhibited promising antimalarial activity through reductive heterocyclization processes, suggesting potential for development into therapeutic agents against malaria.

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other isoxazole derivatives. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3’-Pyridyl)-5-phenyloxazole | Pyridine ring present | Moderate antimicrobial activity |

| 3-(4-Methoxybenzylideneamino)oxazol-4-ylamino) | Additional functional groups | Enhanced anticancer properties |

Propiedades

IUPAC Name |

3-(2-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHKBNBCSNXZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610160 | |

| Record name | 3-(2-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-67-5 | |

| Record name | 3-(2-Nitrophenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.